依普利酮 EP 杂质 E

描述

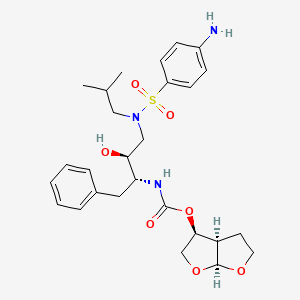

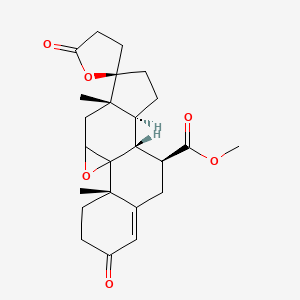

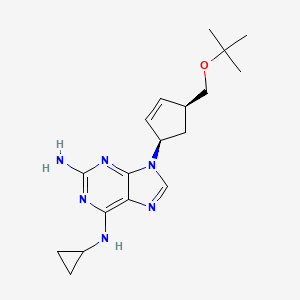

Eplerenone EP Impurity E is an off-white solid . It is a steroidal antimineralocorticoid of the spirolactone group . Its IUPAC name is methyl (4aS,4bR,5aR,6aS,7R,9aS,9bR,10R)-4a,6a-dimethyl-2,5’-dioxo-2,4,4a,4’,5a,5’,6,6a,8,9,9a,9b,10,11-tetradecahydro-3H,3’H-spiro [cyclopenta [1,2]phenanthro [4,4a-b]oxirene-7,2’-furan]-10-carboxylate . Its molecular formula is C24H30O6 and its molecular weight is 414.5 .

Synthesis Analysis

During the process development for multigram-scale synthesis of eplerenone, two unknown impurities were observed. These new process-related impurities were identified and fully characterized as the corresponding (7β,11α,17α)-11-hydroxy- and (7α,11β,17α)-9,11-dichloroeplerenone derivatives . All these contaminants result from side reactions taking place on the steroid ring C of the starting 11α-hydroxy-7α- (methoxycarbonyl)-3-oxo-17α-pregn-4-ene-21,17-carbolactone .Molecular Structure Analysis

The molecular structures of the eight impurities, including the new (7β,11α,17α)-11-hydroxy- and (7α,11β,17α)-9,11-dichloroeplerenone related substances, were solved and refined using single-crystal X-ray diffraction .Chemical Reactions Analysis

The impurities were isolated and/or synthesized and fully characterized by infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry/electrospray ionization (HRMS/ESI) . Their 1H- and 13C-NMR signals were fully assigned .Physical And Chemical Properties Analysis

Eplerenone EP Impurity E is freely soluble in Methanol . It is stored at a condition of 2-8 °C .科学研究应用

Application in Pharmaceutical Formulation

- Scientific Field : Pharmaceutical Sciences

- Summary of Application : Eplerenone is used in the formulation of lipid-based solid dispersions, which are designed to increase the solubility and dissolution rate of poorly water-soluble drugs .

- Methods of Application : The solid dispersions are formulated using a mix of hydrophilic lipid carriers, including Gelucire 50/13 and Gelucire 44/14. These compositions include a range of different concentrations and ratios, and their phase solubility properties are tested .

- Results or Outcomes : The commercial medicine was 85% dissolved after 2 hours, while a specific formulation (F3) dissolved at 99% in the same timeframe. It was discovered that 4 hours after starting the ex vivo permeation study, the permeability of eplerenone was 51%, the penetration of the commercial medication was 76%, and the permeation of formulation F3 was 81% .

Synthesis and Physicochemical Characterization

- Scientific Field : Medicinal Chemistry

- Summary of Application : Eplerenone is synthesized and characterized in terms of its physicochemical properties .

- Methods of Application : The synthesis involves side reactions taking place on the steroid ring C of the starting material and the key intermediate. The impurities are isolated and/or synthesized and fully characterized by infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and high-resolution mass spectrometry/electrospray ionization (HRMS/ESI) .

- Results or Outcomes : The molecular structures of the impurities, including the new related substances, were solved and refined using single-crystal X-ray diffraction (SCXRD) .

Treatment for Diabetic Nephropathy

- Scientific Field : Nephrology

- Summary of Application : Eplerenone has been found to be effective in the treatment of diabetic nephropathy (DN), a kidney disease that is a common complication of diabetes .

- Methods of Application : A meta-analysis was conducted on randomized controlled trials that assessed eplerenone treatment in patients with DN .

Treatment for Hypertension and Heart Failure

- Scientific Field : Cardiology

- Summary of Application : Eplerenone is used to lower the risk of death from heart failure after a heart attack. It is also used to treat high blood pressure (hypertension) .

- Methods of Application : Eplerenone is administered orally, usually once or twice daily .

- Results or Outcomes : Eplerenone helps to reduce the symptoms of heart failure and high blood pressure, improving the patient’s quality of life .

Formulation and Characterization

- Scientific Field : Pharmaceutical Sciences

- Summary of Application : Eplerenone is used in the formulation of lipid-based solid dispersions integrated with Gelucire .

- Methods of Application : The solid dispersions are formulated using a mix of hydrophilic lipid carriers, including Gelucire 50/13 and Gelucire 44/14. These compositions include a range of different concentrations and ratios, and their phase solubility properties are tested .

- Results or Outcomes : The commercial medicine was 85% dissolved after 2 hours, while a specific formulation (F3) dissolved at 99% in the same timeframe. It was discovered that 4 hours after starting the ex vivo permeation study, the permeability of eplerenone was 51%, the penetration of the commercial medication was 76%, and the permeation of formulation F3 was 81% .

Quality Control and Validation

- Scientific Field : Quality Assurance

- Summary of Application : Eplerenone and its impurities are used in quality control and the validation of analytical methods in the manufacture of eplerenone .

- Methods of Application : The impurities are isolated and/or synthesized and fully characterized by infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry/electrospray ionization (HRMS/ESI) .

- Results or Outcomes : The molecular structures of the impurities, including the new related substances, were solved and refined using single-crystal X-ray diffraction (SCXRD) .

属性

IUPAC Name |

methyl (2S,9S,10R,11S,14R,15S)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15-,16-,17?,19-,21-,22-,23+,24?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKPWJGBANNWMW-UUSFQDKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C[C@@H]([C@@H]3C24C(O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eplerenone EP Impurity E | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600880.png)